molecular formula C8H9Cl2NO2S B13641546 1-(2,5-Dichlorophenyl)ethane-1-sulfonamide

1-(2,5-Dichlorophenyl)ethane-1-sulfonamide

Cat. No.: B13641546
M. Wt: 254.13 g/mol
InChI Key: XFCYOWQTVGLHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates . This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)ethane-1-sulfonamide can be compared with other sulfonamide derivatives, such as 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide. While both compounds share similar structural features, the position of the chlorine atoms can significantly influence their chemical reactivity and biological activity. The unique arrangement of chlorine atoms in this compound may confer distinct properties that make it suitable for specific applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool for scientists and researchers.

Properties

Molecular Formula

C8H9Cl2NO2S

Molecular Weight

254.13 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)ethanesulfonamide

InChI

InChI=1S/C8H9Cl2NO2S/c1-5(14(11,12)13)7-4-6(9)2-3-8(7)10/h2-5H,1H3,(H2,11,12,13)

InChI Key

XFCYOWQTVGLHHB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.